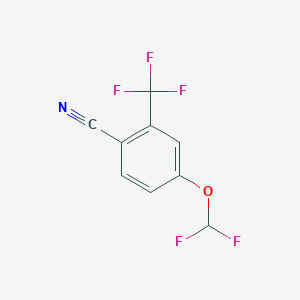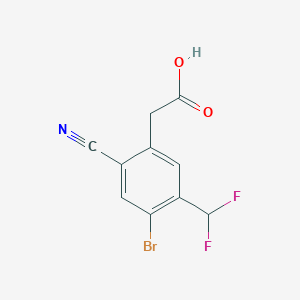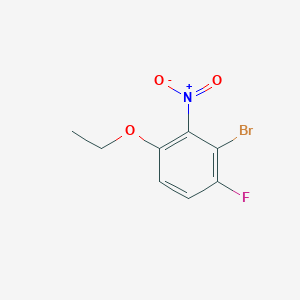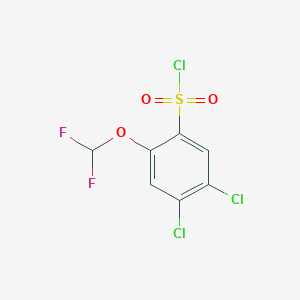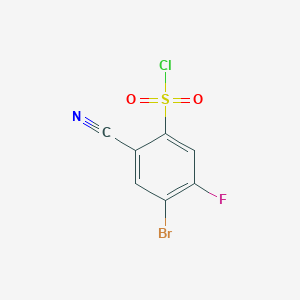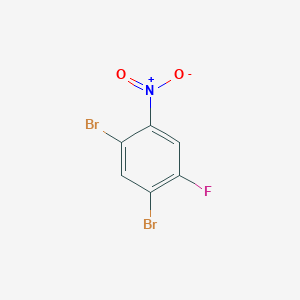
1,5-Dibromo-2-fluoro-4-nitrobenzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electron Attachment and Dissociation Dynamics
Research on nitrobenzene derivatives, including those with bromo and fluoro substituents, has focused on understanding their temporary anion states and dissociative electron attachment phenomena. These studies are crucial for understanding the electron transfer processes in molecules, which has implications in fields such as radiation chemistry and materials science. For instance, the study by Asfandiarov et al. (2007) explored the electron attachment to π* molecular orbitals and the formation of long-lived negative ions in nitrobenzene derivatives, shedding light on the dissociative electron attachment spectroscopy (DEAS) and negative ion mass spectrometry (NIMS) of such compounds (Asfandiarov et al., 2007).
Synthesis and Characterization
The synthesis and structural characterization of fluoronitrobenzene derivatives are fundamental aspects of chemical research, providing insights into the properties and potential applications of these compounds. For example, the work by Sweeney et al. (2018) on synthesizing 1-Fluoro-2,5-dimethoxy-4-nitrobenzene through the reaction of commercial precursors and characterizing the structure via X-ray crystallography highlights the methodologies involved in producing and analyzing nitrobenzene derivatives (Sweeney, McArdle, & Aldabbagh, 2018).
Catalysis and Chemical Reactions
Nitrobenzene derivatives are involved in various catalytic and chemical reactions, contributing to the synthesis of complex organic molecules. The study by Kim and Yu (2003) on the palladium-catalyzed amination of 2-fluoronitrobenzene demonstrates the compound's role in facilitating bond formation, crucial in organic synthesis and pharmaceutical research (Kim & Yu, 2003).
Fluorination and Molecular Transformations
The fluorination of nitroolefins and other substrates using fluoronitrobenzene derivatives has been explored for the synthesis of fluorinated organic compounds, which are of significant interest due to their unique properties and applications in medicinal chemistry and material science. The research by Li et al. (2012) on organocatalytic sequential 1,4-addition/dearomative-fluorination transformation illustrates the utility of such reactions in producing fluorinated products with high stereoselectivity (Li et al., 2012).
Propriétés
IUPAC Name |
1,5-dibromo-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCYCYWVZMQAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-fluoro-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



